5-(piperazine-1-carbonyl)pyridin-2(1H)-one
Overview
Description
5-(piperazine-1-carbonyl)pyridin-2(1H)-one, also known as PP2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit several kinases, including Src family kinases, which are involved in a variety of cellular processes such as cell growth, differentiation, and survival. In
Scientific Research Applications
Novel Inhibitors in Cancer Research
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been explored in the development of novel inhibitors targeting cancer. Mizojiri et al. (2017) synthesized a series of these compounds, identifying them as orally bioavailable inhibitors of eIF4A3 with promising antitumor efficacy in preclinical models, indicating potential for further development in cancer therapeutics (Mizojiri et al., 2017).
Applications in Chemical Synthesis
The reactivity of N-(2-Pyridinyl)piperazines, including those with a 5-(piperazine-1-carbonyl)pyridin-2(1H)-one structure, has been investigated in novel carbonylation reactions. Ishii et al. (1997) explored their reaction with carbon monoxide and ethylene, finding regioselective carbonylation at specific C-H bonds, which could be significant for synthetic organic chemistry (Ishii et al., 1997).
Chemical Structure and Properties
Research into the chemical properties of compounds related to 5-(piperazine-1-carbonyl)pyridin-2(1H)-one includes the study of pipemidic acid hydrochloride by Fun et al. (1999). This work detailed the molecular structure and intramolecular interactions, providing insights into the chemical behavior of such compounds (Fun et al., 1999).
Biological Applications
Compounds containing the 5-(piperazine-1-carbonyl)pyridin-2(1H)-one moiety have been synthesized and evaluated for various biological activities. For instance, Xu et al. (2021) investigated derivatives of this compound for their potential as serotonin reuptake inhibitors, demonstrating their significance in neuropharmacology (Xu et al., 2021).
properties
IUPAC Name |
5-(piperazine-1-carbonyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMPUVDDALTRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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